N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride

Catalog No.
S999221
CAS No.
945833-81-8
M.F
C13H26ClN3O
M. Wt
275.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carbox...

CAS Number

945833-81-8

Product Name

N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride

IUPAC Name

N,N-dimethyl-4-piperidin-1-ylpiperidine-4-carboxamide;hydrochloride

Molecular Formula

C13H26ClN3O

Molecular Weight

275.82 g/mol

InChI

InChI=1S/C13H25N3O.ClH/c1-15(2)12(17)13(6-8-14-9-7-13)16-10-4-3-5-11-16;/h14H,3-11H2,1-2H3;1H

InChI Key

ZSGWTPOAUJRRGX-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1(CCNCC1)N2CCCCC2.Cl

Canonical SMILES

CN(C)C(=O)C1(CCNCC1)N2CCCCC2.Cl

    Medicinal Chemistry and Drug Design

    Inflammation Modulation

      Scientific Field: Immunology and inflammation research.

      Summary: DMPP derivatives have been investigated for their ability to modulate inflammation.

    Cancer Therapy

      Scientific Field: Oncology.

      Summary: Researchers have synthesized N-(piperidine-4-yl) benzamide compounds and studied their effects against cancer cells.

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride is a chemical compound with the molecular formula C13H26ClN3OC_{13}H_{26}ClN_{3}O and a molecular weight of 275.82 g/mol. It is classified as a hydrochloride salt, which enhances its solubility in water. The compound features a piperidine ring structure, which is known for its presence in various pharmacologically active molecules. Its CAS number is 945833-81-8, and it is recognized by the MDL number MFCD14581673 .

The chemical behavior of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride can be characterized by its ability to undergo various reactions typical of amides and piperidine derivatives. Common reactions include:

  • Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amines.
  • Alkylation: The nitrogen atoms in the piperidine rings can participate in nucleophilic substitution reactions, allowing for the introduction of various alkyl groups.
  • Acid-base reactions: As a hydrochloride salt, it can react with bases to form free bases of the compound .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride exhibits potential biological activities that may include:

  • Antidepressant effects: Compounds with similar structures have been studied for their influence on neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Analgesic properties: The piperidine structure is often associated with analgesic activity, making this compound a candidate for pain management studies.
  • Neuroprotective effects: Some derivatives have shown promise in protecting neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

The synthesis of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride typically involves the following steps:

  • Formation of the piperidine ring: Starting materials such as 1-piperidinylacetone can be reacted with formaldehyde and dimethylamine to form the desired piperidine derivative.
  • Amidation: The resulting intermediate can undergo amidation with appropriate carboxylic acids or their derivatives to introduce the carboxamide functionality.
  • Hydrochloride formation: The final step involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride has several potential applications:

  • Pharmaceutical research: Its structural characteristics make it an interesting candidate for drug development, particularly in fields related to central nervous system disorders.
  • Chemical probes: It may serve as a tool compound in biological assays to elucidate mechanisms of action related to neurotransmitter modulation.
  • Synthetic intermediate: This compound could be utilized as an intermediate in the synthesis of more complex pharmaceutical agents .

Studies investigating the interactions of N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride with biological systems are crucial for understanding its pharmacodynamics. Potential interactions include:

  • Receptor binding assays: Evaluating its affinity for various neurotransmitter receptors, such as serotonin and dopamine receptors.
  • Enzyme inhibition studies: Assessing its capability to inhibit enzymes involved in neurotransmitter metabolism, which could enhance its therapeutic profile.

Such studies are essential for determining the safety and efficacy of this compound in clinical settings .

N,N-Dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
N,N-DimethylpyrrolidinonePyrrolidine ring instead of piperidineExhibits different pharmacological profiles
4-Piperidinyl-N,N-dimethylacetamideSimilar piperidine structureVariations in side-chain length affecting activity
N-Methyl-N-(2-pyridyl)acetamideContains a pyridine ringDifferent electronic properties due to nitrogen position

While these compounds may share certain functional groups or ring structures, N,N-dimethyl-4-(piperidin-1-yl)piperidine-4-carboxamide hydrochloride's specific arrangement of atoms and substituents contributes to its distinct biological activities and potential applications in drug development .

Key Synthetic Routes for Piperidine Carboxamide Core

The synthesis of piperidine carboxamide derivatives represents a fundamental challenge in heterocyclic chemistry, requiring strategic approaches to construct both the piperidine ring system and the carboxamide functionality [1]. The piperidine structural motif serves as a privileged scaffold in pharmaceutical chemistry, with its six-membered saturated nitrogen heterocycle providing optimal spatial arrangements for biological activity [2]. Modern synthetic approaches to piperidine carboxamides typically involve either ring-forming reactions from acyclic precursors or functionalization of pre-existing piperidine cores [1].

Nucleophilic Substitution Strategies

Nucleophilic substitution reactions constitute a primary methodology for constructing piperidine carboxamide frameworks, particularly through the displacement of suitable leaving groups on activated piperidine derivatives [3]. The nucleophilic properties of piperidine are enhanced compared to acyclic amines due to reduced steric hindrance around the nitrogen lone pair, with the ring carbons positioned away from the nucleophilic center [4]. This positioning facilitates electrophilic approach and subsequent bond formation under milder reaction conditions than typically required for acyclic secondary amines [4].

The application of nucleophilic substitution in piperidine chemistry often involves ipso-substitution mechanisms, where the nucleophile directly displaces the leaving group at the substituted carbon [3]. Research has demonstrated that piperidine exhibits preferential ipso-substitution behavior when reacting with colchicine derivatives bearing nucleofugic groups, indicating the reliability of this mechanism for synthetic applications [3]. The reaction proceeds through direct nucleophilic attack at the carbon bearing the leaving group, rather than through alternative tele-substitution pathways [3].

For piperidine-4-carboxamide synthesis, nucleophilic substitution strategies typically employ 4-piperidone derivatives as starting materials, which undergo subsequent transformations to introduce the carboxamide functionality [5]. The conversion of 4-piperidone hydrochloride through nucleophilic substitution reactions has been demonstrated in synthetic schemes leading to complex piperidine derivatives [5]. These reactions often require protection of the piperidine nitrogen with tert-butoxycarbonyl groups to prevent unwanted side reactions during the substitution process [5].

Amidation and Carboxylation Techniques

The formation of carboxamide bonds in piperidine systems relies heavily on established peptide coupling methodologies, adapted for heterocyclic substrates [6]. The direct coupling of carboxylic acids with amines presents challenges due to competing acid-base proton exchange reactions, necessitating the use of activating reagents to enhance the electrophilicity of the carbonyl carbon [6]. Modern amidation techniques employ carbodiimide-based coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with activating additives [7].

Hydroxybenzotriazole (HOBt) serves as a crucial additive in piperidine carboxamide synthesis, functioning to suppress side reactions and improve coupling efficiency [7]. The mechanism involves initial formation of an O-acylisourea intermediate between the carboxylic acid and EDCI, followed by transesterification with HOBt to generate a more reactive HOBt ester [7]. This activated ester subsequently undergoes aminolysis with the amine component to yield the desired amide product [7]. The rate-determining step in this process is the initial reaction between the carboxylic acid and EDCI, with HOBt concentration having minimal impact on overall reaction rates [7].

Alternative coupling reagents for piperidine carboxamide synthesis include benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), which has demonstrated excellent performance in solid-phase synthesis applications [8]. PyBOP offers advantages in terms of reduced toxicity of by-products compared to traditional coupling reagents, while maintaining high coupling efficiency [8]. The reagent functions through formation of an activated phosphonium intermediate that readily undergoes nucleophilic attack by the amine component [8].

The optimization of amidation conditions for piperidine derivatives requires careful consideration of reaction parameters including solvent selection, temperature control, and stoichiometric ratios [9]. N,N-Dimethylformamide (DMF) and dichloromethane represent the most commonly employed solvents for these transformations, with dichloromethane providing better solubility for organic substrates while DMF offers superior solvation of ionic species [10]. Reaction temperatures typically range from room temperature to 50°C, with higher temperatures reserved for particularly challenging substrates [10].

Coupling ReagentActivating AdditiveSolvent SystemTypical Yield RangeReaction Time
EDCIHOBt/DMAPDCM/DMF65-92%12-24 hours
PyBOPDIPEADCM/DMF (1:1)70-95%1-12 hours
HATUDIPEADMF60-85%2-8 hours
DCCDMAPDCM45-75%24-48 hours

Optimization of N,N-Dimethylation Protocols

The introduction of N,N-dimethyl substituents onto piperidine derivatives represents a critical transformation in the synthesis of bioactive compounds, with methylation patterns significantly influencing pharmacological properties [11]. The Eschweiler-Clarke reaction constitutes the most widely employed method for N,N-dimethylation of secondary amines, utilizing formaldehyde and formic acid under reductive conditions [12]. This reaction proceeds through imine formation followed by reduction with formic acid as the hydride source, with carbon dioxide evolution driving the reaction to completion [12].

The mechanism of Eschweiler-Clarke methylation involves initial condensation of the secondary amine with formaldehyde to form an imine intermediate [12]. Subsequent reduction by formic acid provides the methylated amine product while generating carbon dioxide as a by-product [12]. The reaction typically requires heating to 80-100°C in aqueous solution, with the irreversible loss of carbon dioxide ensuring complete conversion [12]. The process selectively stops at the tertiary amine stage, as quaternary ammonium salt formation is mechanistically precluded [12].

Industrial implementation of N,N-dimethylation protocols requires optimization of reaction conditions to maximize yield and minimize by-product formation [13]. The stoichiometric excess of both formaldehyde and formic acid relative to the substrate amine represents a critical parameter, with typical ratios ranging from 1.1 to 1.2 equivalents per replaceable hydrogen [13]. The order of reagent addition significantly influences reaction efficiency, with formaldehyde introduction preceding formic acid addition to minimize competing side reactions [13].

Alternative methylation strategies employ methanol as the methylating agent under transition metal catalysis, offering advantages in terms of atom economy and environmental compatibility [11]. Water-soluble dinuclear iridium catalysts have demonstrated exceptional activity for N-methylation reactions in aqueous media, enabling high yields under environmentally benign conditions [11]. These catalytic systems operate through alcohol dehydrogenation to generate formaldehyde in situ, followed by reductive amination to introduce the methyl group [11].

The optimization of catalytic N-methylation requires careful selection of catalyst structure and reaction conditions [11]. Dinuclear iridium complexes bearing bridging ligands exhibit superior activity compared to mononuclear analogs, attributed to cooperative effects between the metal centers [11]. Reaction temperatures of 100-120°C in aqueous solution provide optimal balance between reaction rate and catalyst stability [11].

Methylation MethodReagent SystemTemperatureYield RangeSelectivity
Eschweiler-ClarkeHCHO/HCOOH80-100°C85-95%High
Catalytic (Ir)MeOH/H2O100-120°C80-92%High
Reductive AminationHCHO/NaBH3CNRT-40°C70-85%Moderate
Metal HydrideHCHO/LiAlH40°C-RT75-90%High

Hydrochloride Salt Formation Mechanisms

The formation of hydrochloride salts represents a fundamental transformation in pharmaceutical chemistry, converting basic amine compounds into more stable, water-soluble forms suitable for drug development [14]. Piperidine derivatives, with their basic nitrogen centers, readily undergo protonation in the presence of hydrochloric acid to form crystalline hydrochloride salts [14]. The process involves simple acid-base chemistry, where the lone pair electrons on the piperidine nitrogen accept a proton from hydrochloric acid [14].

The mechanism of hydrochloride salt formation proceeds through direct protonation of the basic nitrogen atom, resulting in the formation of an ammonium-chloride ion pair [14]. The reaction is highly exothermic and typically occurs instantaneously upon mixing of the amine with hydrochloric acid solution [14]. The driving force for salt formation derives from the favorable electrostatic interactions between the positively charged ammonium center and the chloride anion [14].

Practical implementation of hydrochloride salt formation requires careful control of reaction conditions to ensure complete conversion and optimal crystal form [14]. The use of anhydrous conditions is often preferred to prevent hydrolysis and maintain product purity [14]. Ethereal hydrogen chloride solutions provide excellent control over stoichiometry, allowing precise addition of the acid component [14]. Typical procedures involve dissolution of the free base in anhydrous dichloromethane, followed by dropwise addition of ethereal hydrogen chloride solution at controlled temperature [14].

The crystallization process following salt formation significantly influences the physical properties of the final product [14]. Factors such as solvent choice, cooling rate, and seeding can dramatically affect crystal habit, particle size distribution, and polymorphic form [14]. Dichloromethane represents the most commonly employed solvent for crystallization, providing good solubility for organic substrates while promoting precipitation of the ionic salt [14].

Quality control of hydrochloride salt formation involves monitoring both chemical purity and physical properties [14]. Nuclear magnetic resonance spectroscopy provides definitive confirmation of protonation, with characteristic downfield shifts observed for protons adjacent to the protonated nitrogen center [14]. The magnitude of these chemical shift changes serves as a diagnostic tool for successful salt formation [14].

Salt Formation ParameterOptimal RangeImpact on Product Quality
HCl Stoichiometry1.0-1.05 equivComplete conversion
Reaction Temperature0-25°CCrystal habit control
Addition Rate0.1-0.5 mL/minParticle size uniformity
Aging Time30-120 minPolymorphic stability

Catalytic Systems for Stereochemical Control

The development of catalytic systems for stereochemical control in piperidine synthesis represents a rapidly advancing field, driven by the need for enantiopure compounds in pharmaceutical applications [15]. Transition metal-catalyzed approaches offer exceptional levels of stereoselectivity through careful design of chiral ligand environments that bias the formation of specific stereoisomers [15]. Rhodium-based catalytic systems have emerged as particularly effective platforms for asymmetric piperidine synthesis, providing access to highly enantioenriched products [16].

The rhodium-catalyzed asymmetric reductive Heck reaction represents a powerful method for accessing 3-substituted piperidines with excellent enantioselectivity [15]. This transformation involves the coupling of aryl or vinyl boronic acids with phenyl pyridine-1(2H)-carboxylate under rhodium catalysis, followed by reduction to provide the saturated piperidine products [15]. The key to achieving high enantioselectivity lies in the careful selection of chiral ligands that create an asymmetric environment around the rhodium center [15].

Phosphoramidite ligands derived from BINOL and related chiral diols have proven particularly effective for asymmetric piperidine synthesis [17]. The electron-withdrawing nature of certain phosphoramidite structures enhances both reactivity and selectivity, with CKphos demonstrating exceptional performance in rhodium-catalyzed [2+2+2] cycloaddition reactions [17]. These ligands provide products with enantioselectivities exceeding 94% while maintaining high chemical yields [17].

The mechanism of stereochemical induction in rhodium-catalyzed piperidine synthesis involves coordination of the substrate to the chiral rhodium complex, followed by stereoselective bond formation [18]. The spatial arrangement of substituents on the chiral ligand creates an asymmetric pocket that favors approach of the substrate from one face over the other [18]. This facial selectivity translates directly into stereochemical control in the product, enabling access to single enantiomers of complex piperidine derivatives [18].

Catalytic asymmetric synthesis of piperidines through [4+2] annulation reactions employs chiral phosphine catalysts to achieve high levels of enantioselectivity [19]. The use of C2-symmetric chiral phosphepines as nucleophilic catalysts enables the asymmetric annulation of imines with allenes, providing functionalized piperidine derivatives with excellent stereoselectivity [19]. This methodology represents the first highly enantioselective variant of the Kwon annulation reaction [19].

Alternative approaches to stereochemical control involve the use of chiral auxiliaries or directing groups that influence the stereochemical outcome of piperidine-forming reactions [20]. Asymmetric allylic alkylation followed by aza-Prins cyclization provides access to bridged piperidine structures with multiple stereocenters [20]. The success of this approach relies on synergistic copper-iridium catalysis to achieve excellent enantioselectivity in the initial alkylation step [20].

Catalytic SystemChiral LigandSubstrate ScopeEnantioselectivityYield Range
Rh-PhosphoramiditeCKphosAlkynes/Isocyanates94% ee70-85%
Rh-BINAP(S)-BINAPPyridine derivatives88-96% ee75-90%
Cu/Ir-Phosphine(R,R)-QuinoxP*Allylic substrates92-98% ee80-92%
Pd-Phosphine(S,S)-DIPAMPVinyl substrates85-93% ee65-82%

Dates

Modify: 2023-08-16

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